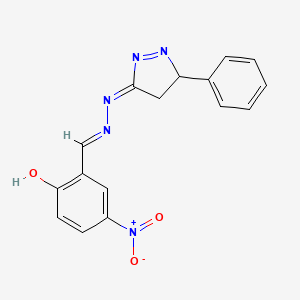
3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride, also known as JNJ-7925476, is a potent and selective antagonist of the orexin 1 receptor. Orexin 1 receptor is a G-protein-coupled receptor that plays a crucial role in the regulation of wakefulness and arousal. JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological disorders such as narcolepsy, insomnia, and depression.
Mechanism of Action
3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride is a selective antagonist of the orexin 1 receptor. The orexin system plays a crucial role in the regulation of wakefulness and arousal. Orexin 1 receptor antagonists, such as 3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride, block the binding of orexin to its receptor, thereby reducing wakefulness and promoting sleep.
Biochemical and Physiological Effects:
3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride has been shown to significantly reduce wakefulness and increase sleep in animal models. It has also been demonstrated to improve cognitive performance in rats. In addition, 3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride has been shown to reduce food intake and body weight in rodents.
Advantages and Limitations for Lab Experiments
3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride is a potent and selective antagonist of the orexin 1 receptor, making it a valuable tool for studying the role of the orexin system in various physiological and pathological processes. However, its high potency and selectivity may also limit its use in certain experiments where non-specific effects are desired.
Future Directions
There are several potential future directions for the research of 3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride. One area of interest is the investigation of its potential therapeutic applications in other neurological disorders such as anxiety and addiction. Another potential direction is the development of more selective and potent orexin receptor antagonists for the treatment of sleep disorders and other conditions. Finally, the role of the orexin system in the regulation of other physiological processes such as metabolism and immune function remains an area of active research.
Synthesis Methods
The synthesis of 3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride involves several steps, starting with the reaction of 4-morpholinepropanol with 2,2-dimethylpropionyl chloride to form 3-(4-morpholinyl)propyl 2,2-dimethylpropanoate. This intermediate is then reacted with hydrochloric acid to obtain 3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride hydrochloride salt.
Scientific Research Applications
3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders. The orexin system has been implicated in the regulation of sleep-wake cycles, feeding behavior, and reward-seeking behavior. Therefore, 3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride has been investigated for its potential use in the treatment of narcolepsy, insomnia, and depression.
properties
IUPAC Name |
3-morpholin-4-ylpropyl 2,2-dimethylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3.ClH/c1-12(2,3)11(14)16-8-4-5-13-6-9-15-10-7-13;/h4-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJZBGJZZYSTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCCCN1CCOCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6071745.png)
![N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide](/img/structure/B6071765.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6071781.png)

![2-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6071795.png)
![1-[({3-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol](/img/structure/B6071802.png)
![2-(3-pyridinyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B6071804.png)
![1'-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6071807.png)

![1-[benzyl(methyl)amino]-3-{5-[(isopropylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6071819.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6071823.png)

![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6071845.png)
![5-(4-morpholinyl)-6-[3-(2-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6071853.png)